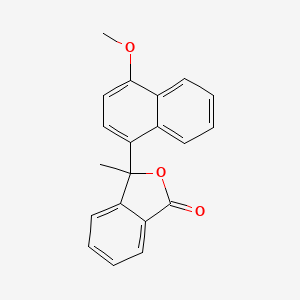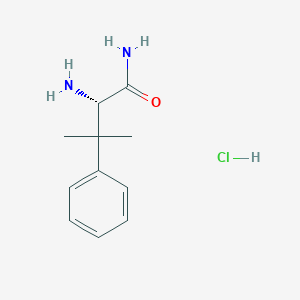
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride typically involves the reaction of appropriate amines with alkyl cyanoacetates under controlled conditions. One common method involves the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method includes stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent in respiratory treatments.
Bromhexine hydrochloride: Another mucolytic agent with similar applications.
Uniqueness
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride is unique due to its specific chiral structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
(2S)-2-amino-3-methyl-3-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H2,13,14);1H/t9-;/m1./s1 |
InChIキー |
HYFNMKTVGXPNQO-SBSPUUFOSA-N |
異性体SMILES |
CC(C)(C1=CC=CC=C1)[C@@H](C(=O)N)N.Cl |
正規SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


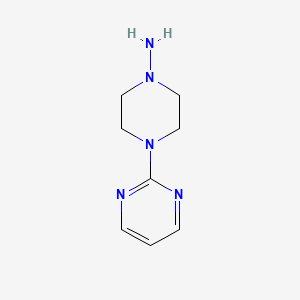
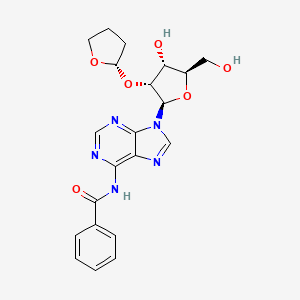
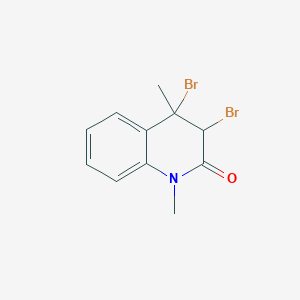
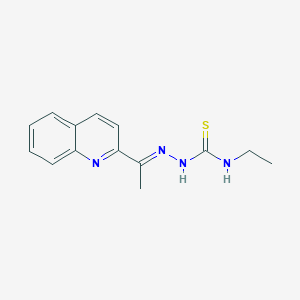
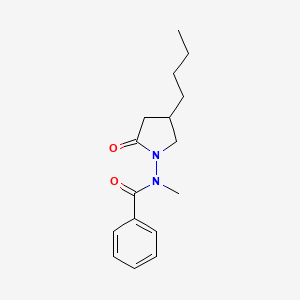
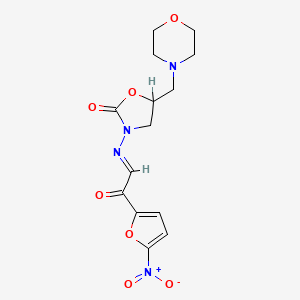
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
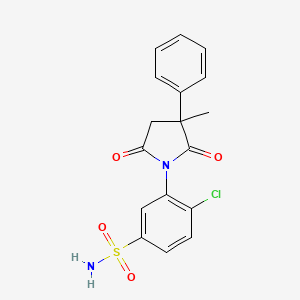
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
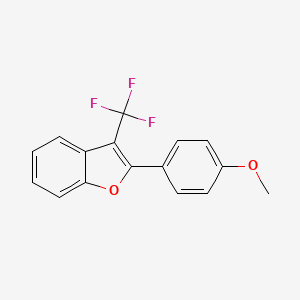
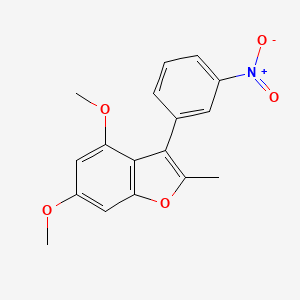
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
